Sodium 2-(pyridin-2-yl)ethane-1-sulfinate
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Overview
Description
Sodium 2-(pyridin-2-yl)ethane-1-sulfinate is an organosulfur compound that features a pyridine ring attached to an ethane-1-sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate typically involves the reaction of pyridine-2-yl ethanesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyridin-2-yl)ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating agents like nitric acid for nitration; halogens like chlorine for halogenation.
Major Products Formed:
Oxidation: Sodium 2-(pyridin-2-yl)ethane-1-sulfonate.
Reduction: Sodium 2-(pyridin-2-yl)ethane-1-sulfide.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium 2-(pyridin-2-yl)ethane-1-sulfinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Sodium 2-(pyridin-2-yl)ethane-1-sulfonate: An oxidized form of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate with similar chemical properties but different reactivity.
Sodium 2-(pyridin-2-yl)ethane-1-sulfide: A reduced form with distinct chemical behavior.
Pyridine-2-yl ethanesulfonyl chloride: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. Its ability to undergo electrophilic substitution on the pyridine ring also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H8NNaO2S |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-pyridin-2-ylethanesulfinate |
InChI |
InChI=1S/C7H9NO2S.Na/c9-11(10)6-4-7-3-1-2-5-8-7;/h1-3,5H,4,6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
QJWIHNNHCUJFKF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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